molecular formula C15H15NO B1392106 2-(3,4-Dimethylbenzoyl)-4-methylpyridine CAS No. 1187165-63-4

2-(3,4-Dimethylbenzoyl)-4-methylpyridine

Cat. No. B1392106
M. Wt: 225.28 g/mol
InChI Key: JCFNWRSOWJDNDW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylbenzoyl)-4-methylpyridine, also known as DMMP, is a pyridine derivative that has gained attention in scientific research due to its unique properties. DMMP is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol. It has a molecular weight of 257.32 g/mol and a melting point of 80-82°C.

Scientific Research Applications

  • Synthesis of New Phthalides

    • Field : Organic Chemistry
    • Application : 2-(3,4-Dimethylbenzoyl) benzoic acid, a γ-oxoacid has been condensed with various phenols to synthesis some new phthalides .
    • Method : The exact method of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes of this application were not provided in the source .
  • Synthesis of Pyrazolo-Pyridine Analogue

    • Field : Medicinal Chemistry
    • Application : A new pyrazolo-pyridine analogue was synthesized in two steps. The first stage was synthesis of monoketone curcumin analogue through Claisen–Schmidt reaction. The second stage was synthesis of the title compound through intermolecular cyclization under reflux condition .
    • Method : The synthesis route of the title compound involved two steps: (i) 2 eq. of 3,4-dimethoxybenzaldehyde, 10% KOH, 180 W, 135 °C, 1 h, (ii) 6 eq. of phenyl hydrazine, 10% KOH, refluxed at 80 °C for 3 h .
    • Results : The structure of the title compound has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR ( 1 H-NMR, 13 C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC). Based on the DPPH assay, the compound has moderate antioxidant activity, with an IC 50 value of 194.06 ± 7.88 µg/mL (0.337 mM) .

Future Directions

The future directions for research and development involving “2-(3,4-Dimethylbenzoyl)-4-methylpyridine” are not clearly defined. This could be due to the compound’s relatively unknown status or the lack of current research in this area .

properties

IUPAC Name

(3,4-dimethylphenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-6-7-16-14(8-10)15(17)13-5-4-11(2)12(3)9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFNWRSOWJDNDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222654
Record name (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylbenzoyl)-4-methylpyridine

CAS RN

1187165-63-4
Record name (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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